molecular formula C8H11BO2S B131180 4-Ethylthiophenylboronic acid CAS No. 145349-76-4

4-Ethylthiophenylboronic acid

Cat. No.: B131180
CAS No.: 145349-76-4
M. Wt: 182.05 g/mol
InChI Key: LMUASBOUSAMURX-UHFFFAOYSA-N
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Description

4-Ethylthiophenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its role in organic synthesis, especially in the Suzuki-Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylthiophenylboronic acid typically involves the reaction of 4-ethylthiophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The general reaction scheme is as follows:

    Formation of Grignard Reagent: 4-Ethylthiophenyl bromide reacts with magnesium in anhydrous ether to form 4-ethylthiophenylmagnesium bromide.

    Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate to form the boronic ester.

    Hydrolysis: The boronic ester is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylthiophenylboronic acid primarily undergoes the following types of reactions:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

    Oxidation: 4-Ethylthiophenol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Ethylthiophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through the Suzuki-Miyaura cross-coupling reaction.

    Biology: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors for biological molecules.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Ethylthiophenylboronic acid in the Suzuki-Miyaura cross-coupling reaction involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

The molecular targets and pathways involved in other applications, such as enzyme inhibition, depend on the specific biological system being studied.

Comparison with Similar Compounds

4-Ethylthiophenylboronic acid can be compared with other boronic acids, such as:

    Phenylboronic Acid: Similar in structure but lacks the ethyl and thiophenyl groups, making it less versatile in certain synthetic applications.

    4-Methylthiophenylboronic Acid: Similar but with a methyl group instead of an ethyl group, which can affect its reactivity and the properties of the final product.

    4-Propylphenylboronic Acid: Contains a propyl group, which can lead to different steric and electronic effects in reactions.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the properties of the products formed in various reactions.

Properties

IUPAC Name

(4-ethylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUASBOUSAMURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370244
Record name 4-Ethylthiophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145349-76-4
Record name 4-Ethylthiophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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